molecular formula C23H18N2O5S B4020047 5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione

5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione

Cat. No. B4020047
M. Wt: 434.5 g/mol
InChI Key: KKAOBDKIQJVBNN-QNGOZBTKSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidine-2,4-diones typically involves the Knoevenagel condensation reaction. For instance, derivatives similar to the subject compound have been synthesized through condensation reactions involving various aldehydes and thiazolidine-2,4-dione in the presence of catalysts like piperidine in ethanol, showcasing the versatility of the synthesis process for this class of compounds (Prakash et al., 2011).

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives has been characterized using techniques such as FT-IR, 1H, and 13C NMR spectroscopy, and X-ray powder diffraction. These studies reveal the detailed arrangement of atoms within the molecule and their spatial configuration, providing insights into the compound's potential interaction mechanisms with biological targets (Rahmani et al., 2017).

Chemical Reactions and Properties

Thiazolidine-2,4-diones undergo various chemical reactions, including cycloadditions and condensations, which can modify their biological activity. For example, reactions with nucleophiles or active methylene compounds can lead to the formation of pyrazole derivatives, demonstrating the chemical versatility of these compounds (Hassaneen et al., 1991).

Physical Properties Analysis

The physical properties of thiazolidine-2,4-diones, including solubility, melting point, and crystalline structure, are crucial for their pharmacokinetic profile. X-ray crystallography studies provide valuable information on the solid-state structure, which can influence the compound's stability and solubility (Yathirajan et al., 2005).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with biological targets, are influenced by the compound's functional groups and molecular structure. Computational studies and molecular docking can predict the pharmacological profile, highlighting potential interactions with enzymes or receptors. This approach helps in understanding the compound's mechanism of action and guiding the synthesis of novel derivatives with enhanced activity (Sakib et al., 2021).

properties

IUPAC Name

(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c26-22-21(31-23(27)24(22)14-4-7-16-5-2-1-3-6-16)15-19-12-13-20(30-19)17-8-10-18(11-9-17)25(28)29/h1-3,5-6,8-13,15H,4,7,14H2/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAOBDKIQJVBNN-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione

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